molecular formula C8H6ClN3S B152593 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 828-81-9

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B152593
CAS No.: 828-81-9
M. Wt: 211.67 g/mol
InChI Key: JKSGNHRIXMYPIO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group

Biochemical Analysis

Biochemical Properties

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . This inhibition can have various physiological effects, including alterations in pH balance and ion transport.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as calcium ions, which play a crucial role in various cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to carbonic anhydrase results in the inhibition of the enzyme’s activity, which in turn affects various physiological processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Additionally, threshold effects have been observed, with certain dosages required to elicit specific physiological responses. It is important to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of sulfur-containing compounds. This compound can interact with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it can also bind to proteins such as albumin, which facilitate its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This compound has been shown to associate with the mitochondrial outer membrane, where it can influence mitochondrial function and energy production . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs. The chlorine atom’s position also influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGNHRIXMYPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339178
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-81-9
Record name 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the single-crystal X-ray diffraction data for 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in this research?

A1: The research focuses on synthesizing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing this compound as an intermediate compound []. Confirming the structure of this intermediate via single-crystal X-ray diffraction is crucial. This data unequivocally verifies the successful synthesis of the desired intermediate, ensuring the subsequent steps in the synthesis proceed as intended and ultimately contribute to the accurate characterization of the final novel compounds.

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